molecular formula C14H15ClFN3O B4328174 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide

Cat. No. B4328174
M. Wt: 295.74 g/mol
InChI Key: SYZMHBRECQNZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as CFM 617, and it has been studied extensively for its unique properties and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of CFM 617 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are essential for the growth and survival of cancer cells. CFM 617 has been shown to inhibit the activity of specific kinases that are involved in cell proliferation and survival, such as AKT and ERK. Additionally, CFM 617 has been shown to induce DNA damage and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CFM 617 has been shown to have several biochemical and physiological effects on cancer cells. Studies have shown that CFM 617 inhibits the activity of specific enzymes and signaling pathways that are essential for the growth and survival of cancer cells. Additionally, CFM 617 has been shown to induce DNA damage and apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of CFM 617 is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, CFM 617 has been shown to be effective in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. However, one of the limitations of CFM 617 is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research involving CFM 617. One area of research is in the development of new cancer therapies that utilize CFM 617 as a potential treatment option. Additionally, future research could focus on the optimization of the synthesis method for CFM 617, which could lead to improved yields and increased solubility. Finally, future research could explore the potential applications of CFM 617 in other areas of scientific research, such as neuroscience and immunology.
In conclusion, CFM 617 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been extensively studied for its unique properties and potential therapeutic benefits, particularly in the field of cancer treatment. While there are limitations to its use in certain lab experiments, CFM 617 remains a promising area of research for the development of new cancer therapies and other scientific applications.

Scientific Research Applications

CFM 617 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that CFM 617 exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Additionally, CFM 617 has been shown to be effective in inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(2-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O/c1-9-14(15)10(2)19(18-9)8-13(20)17-7-11-5-3-4-6-12(11)16/h3-6H,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZMHBRECQNZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC2=CC=CC=C2F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-acetamide, 4-chloro-N-[(2-fluorophenyl)methyl]-3,5-dimethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 3
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 4
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 5
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide
Reactant of Route 6
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2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-fluorobenzyl)acetamide

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